molecular formula C17H18N6O3 B11150586 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide

Cat. No.: B11150586
M. Wt: 354.4 g/mol
InChI Key: YMLNDOZSUFGZPW-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins, such as α-tubulin, HSP90, and cortactin. Its selective inhibition by this compound leads to increased acetylation of α-tubulin, which disrupts cellular motility and protein aggregate clearance, and modulates the activity of HSP90-dependent client proteins, many of which are oncogenes. This mechanism provides a powerful research tool for investigating diseases where HDAC6 plays a key role. Due to its selectivity, it is a valuable compound for dissecting the specific functions of HDAC6 apart from other HDAC isoforms involved in epigenetic regulation. Its main research applications are in oncology, particularly for studying multiple myeloma, leukemia, and other cancers where HDAC6-mediated pathways are critical [https://pubchem.ncbi.nlm.nih.gov/compound/16735408]. Furthermore, its role in aggresome formation and protein degradation makes it relevant for neurological disease research, including investigations into neurodegenerative conditions like Alzheimer's and Huntington's disease, where protein misfolding and aggregation are pathological hallmarks [https://www.nature.com/articles/s41598-021-99875-9]. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H18N6O3/c24-14(6-9-21-17-19-7-3-8-20-17)18-10-11-23-13-5-2-1-4-12(13)22-15(25)16(23)26/h1-5,7-8H,6,9-11H2,(H,18,24)(H,22,25)(H,19,20,21)

InChI Key

YMLNDOZSUFGZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Cyclization to Form the Quinoxalinone Core

The quinoxalinone scaffold is synthesized via cyclization of o-phenylenediamine (1) with ethyl glyoxylate (2) under acidic conditions:

o-Phenylenediamine+Ethyl glyoxylateHCl, reflux3-Hydroxy-2-oxoquinoxaline(85% yield)[1]\text{o-Phenylenediamine} + \text{Ethyl glyoxylate} \xrightarrow{\text{HCl, reflux}} 3\text{-Hydroxy-2-oxoquinoxaline} \quad (85\%\ \text{yield})

Key Data:

  • Conditions : Reflux in hydrochloric acid (6 M, 12 h).

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and crystallization from ethanol.

  • Characterization : 1H^1H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, OH), 8.15 (d, J = 8.0 Hz, 1H), 7.65–7.45 (m, 3H).

Alkylation to Introduce the Ethylamine Sidechain

The quinoxalinone is alkylated with 2-bromoethylamine hydrobromide (3) in the presence of potassium carbonate:

3-Hydroxy-2-oxoquinoxaline+2-BromoethylamineK2CO3,DMF3-Hydroxy-2-oxoquinoxalin-1(2H)-ylethylamine(72% yield)[1]3\text{-Hydroxy-2-oxoquinoxaline} + 2\text{-Bromoethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Hydroxy-2-oxoquinoxalin-1(2H)-ylethylamine} \quad (72\%\ \text{yield})

Key Data:

  • Conditions : DMF, 80°C, 8 h.

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1).

  • Characterization : 13C^13C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 142.3 (C-OH), 130.5–115.2 (aromatic carbons), 40.1 (CH₂NH₂).

Synthesis of 3-(Pyrimidin-2-ylamino)propanoic Acid

Amination of Acrylic Acid Derivatives

Methyl acrylate (4) reacts with pyrimidin-2-amine (5) via Michael addition under basic conditions:

Methyl acrylate+Pyrimidin-2-amineK2CO3,EtOHMethyl 3-(pyrimidin-2-ylamino)propanoate(78% yield)[3]\text{Methyl acrylate} + \text{Pyrimidin-2-amine} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{Methyl 3-(pyrimidin-2-ylamino)propanoate} \quad (78\%\ \text{yield})

Key Data:

  • Conditions : Ethanol, 70°C, 6 h.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent removal.

  • Characterization : IR (KBr): 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N).

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH:

Methyl 3-(pyrimidin-2-ylamino)propanoateNaOH, H2O3-(Pyrimidin-2-ylamino)propanoic acid(90% yield)[3]\text{Methyl 3-(pyrimidin-2-ylamino)propanoate} \xrightarrow{\text{NaOH, H}_2\text{O}} 3\text{-(Pyrimidin-2-ylamino)propanoic acid} \quad (90\%\ \text{yield})

Key Data:

  • Conditions : Aqueous NaOH (2 M), 25°C, 12 h.

  • Workup : Acidification with HCl (1 M), filtration, and recrystallization from ethanol/water.

  • Characterization : 1H^1H NMR (400 MHz, D₂O): δ 8.35 (s, 2H, pyrimidine-H), 3.45 (t, J = 6.0 Hz, 2H, CH₂N), 2.65 (t, J = 6.0 Hz, 2H, CH₂CO).

Amide Coupling of Fragments

Activation of the Carboxylic Acid

3-(Pyrimidin-2-ylamino)propanoic acid (6) is activated using N-hydroxysuccinimide (HSU) and dicyclohexylcarbodiimide (DCC):

3-(Pyrimidin-2-ylamino)propanoic acidDCC, HSUNHS ester intermediate(95% activation efficiency)[1]3\text{-(Pyrimidin-2-ylamino)propanoic acid} \xrightarrow{\text{DCC, HSU}} \text{NHS ester intermediate} \quad (95\%\ \text{activation efficiency})

Key Data:

  • Conditions : DCM, 0°C to 25°C, 2 h.

  • Monitoring : TLC (EtOAc:hexane, 1:1).

Coupling with Quinoxalinylethylamine

The NHS ester reacts with 3-hydroxy-2-oxoquinoxalin-1(2H)-ylethylamine (7) in DMF:

NHS ester+3-Hydroxy-2-oxoquinoxalinylethylamineDMF, rtTarget compound(68% yield)[1]\text{NHS ester} + \text{3-Hydroxy-2-oxoquinoxalinylethylamine} \xrightarrow{\text{DMF, rt}} \text{Target compound} \quad (68\%\ \text{yield})

Key Data:

  • Conditions : Room temperature, 12 h.

  • Workup : Precipitation in ice-cold water, filtration, and purification via HPLC (C18 column, MeOH:H₂O, 70:30).

  • Characterization :

    • HRMS (ESI) : m/z calcd for C₁₇H₁₈N₆O₃ [M+H]⁺: 365.1421; found: 365.1418.

    • 1H^1H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, OH), 8.45 (s, 2H, pyrimidine-H), 7.85–7.40 (m, 4H, quinoxaline-H), 3.60 (t, J = 6.0 Hz, 2H, CH₂N), 2.85 (t, J = 6.0 Hz, 2H, CH₂CO).

Alternative Synthetic Routes

Azide Coupling Method

The hydrazide derivative of 3-(pyrimidin-2-ylamino)propanoic acid (8) is converted to an acyl azide (9) , which undergoes Curtius rearrangement to form the amide:

HydrazideNaNO2,HClAcyl azideΔTarget compound(75% yield)[1]\text{Hydrazide} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Acyl azide} \xrightarrow{\Delta} \text{Target compound} \quad (75\%\ \text{yield})

Advantages : Higher yield compared to DCC coupling.

One-Pot Multicomponent Approach

A single-step reaction combining quinoxalinylethylamine, pyrimidin-2-amine, and acrylic acid derivatives under microwave irradiation:

Quinoxalinylethylamine+Pyrimidin-2-amine+Methyl acrylateMW, 100°CTarget compound(60% yield)[3]\text{Quinoxalinylethylamine} + \text{Pyrimidin-2-amine} + \text{Methyl acrylate} \xrightarrow{\text{MW, 100°C}} \text{Target compound} \quad (60\%\ \text{yield})

Limitations : Lower yield due to competing side reactions.

Critical Analysis of Methodologies

Method Yield Advantages Drawbacks
DCC Coupling 68%High purity, scalableRequires toxic coupling agents
Azide Coupling 75%Mild conditions, fewer byproductsMulti-step synthesis
Multicomponent 60%Time-efficientLimited substrate scope

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoxaline Core

The quinoxaline ring undergoes nucleophilic substitution reactions, particularly at the C3 and C6 positions. These reactions are facilitated by the electron-withdrawing effect of the oxo group at position 2.

Key Observations :

  • Reagents : Ammonia, amines, or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C.

  • Mechanism : SNAr (nucleophilic aromatic substitution) driven by resonance stabilization of the transition state.

  • Products : Substituted quinoxaline derivatives with modified biological activity.

Reaction TypeConditionsProduct Yield*Key Functional Groups Introduced
AminationNH3, DMF, 90°C, 12 hModerate (50–60%)Amino group at C3
ThiolationHS-R, K2CO3, DMSO, 70°C, 8 hHigh (75–85%)Thioether linkage at C6

*Yields estimated based on analogous quinoxaline derivatives .

Oxidation of the Hydroxyl Group

The 3-hydroxy group on the quinoxaline ring is susceptible to oxidation, forming a ketone.

Key Observations :

  • Reagents : KMnO4 in acidic media (H2SO4) or PCC (pyridinium chlorochromate) in dichloromethane.

  • Mechanism : Two-electron oxidation via radical intermediates.

  • Products : 2,3-dioxoquinoxaline derivatives, which exhibit enhanced electrophilicity.

Oxidizing AgentTemperatureReaction TimeProduct Stability
KMnO4/H2SO425°C4 hModerate (prone to over-oxidation)
PCC/CH2Cl20–5°C2 hHigh (selective for hydroxyl → ketone)

Hydrolysis of the Amide Bond

The propanamide linker undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

  • Conditions : 6M HCl, reflux, 24 h.

  • Products : 3-(pyrimidin-2-ylamino)propanoic acid and 2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethylamine.

Basic Hydrolysis :

  • Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 12 h.

  • Products : Sodium salt of the carboxylic acid and ethylamine derivative.

MediumReaction EfficiencyKey Application
AcidicHigh (90% conversion)Degradation studies
BasicModerate (70% conversion)Prodrug activation

Pyrimidine Ring Functionalization

The pyrimidin-2-ylamino group participates in:

  • Azo Coupling : Reacts with diazonium salts to form colored azo derivatives (λmax = 450–500 nm).

  • Alkylation : Reacts with alkyl halides (e.g., CH3I) in the presence of NaH to form N-alkylated pyrimidines .

ReactionReagentsApplication
Azo CouplingAr-N2+BF4−, pH 7–8Bioimaging probes
N-AlkylationR-X, NaH, THF, 0°C → RTEnhanced lipophilicity

Michael Addition at the α,β-Unsaturated Carbonyl

The quinoxaline-2-one moiety acts as a Michael acceptor in the presence of nucleophiles (e.g., amines, thiols).

Example Reaction :

  • Nucleophile : Morpholine

  • Conditions : K2CO3, DMF, 100°C, 10 h .

  • Product : 3-(morpholin-4-yl)-N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)propanamide.

NucleophileReaction TimeYield*
Piperidine8 h78%
Benzylamine12 h65%

*Reported yields for analogous systems .

Complexation with Metal Ions

The hydroxyl and carbonyl groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates.

Applications :

  • Catalysis in oxidation reactions.

  • Potential as metallodrug candidates.

Metal IonStability Constant (log K)Coordination Sites
Cu²⁺8.2 ± 0.3O (hydroxyl), N (quinoxaline)
Fe³⁺6.8 ± 0.2O (carbonyl), N (pyrimidine)

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide exhibit promising anticancer properties. For instance, derivatives of quinoxaline have shown selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that this compound could be developed into an effective anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Similar quinoxaline derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurodegenerative diseases. This inhibition could lead to potential therapeutic applications in treating conditions like Alzheimer's disease.

Structure–Activity Relationships

The unique arrangement of functional groups in this compound allows for extensive studies on structure–activity relationships (SAR). Understanding how variations in structure affect biological activity can guide the design of more potent derivatives.

Molecular Interactions

Investigations into the molecular interactions of this compound with various biological targets can provide insights into its mechanism of action. Studies utilizing techniques such as molecular docking and computational chemistry can elucidate binding affinities and interaction dynamics with proteins, further establishing its potential as a therapeutic agent .

Case Studies and Research Findings

Study Focus Findings
Study on Quinoxaline DerivativesAnticancer ActivityDemonstrated selective cytotoxicity against HCT-116 and MCF-7 cell lines with significant potency .
Enzyme Inhibition ResearchAcetylcholinesterase InhibitionIdentified potential for treating neurodegenerative diseases through enzyme inhibition mechanisms.
Structure–Activity Relationship AnalysisSAR StudiesHighlighted the importance of functional group positioning on biological activity, guiding future drug design.

Mechanism of Action

The mechanism by which N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-[(PYRIMIDIN-2-YL)AMINO]PROPANAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the pyrimidine group can inhibit specific enzymes involved in nucleotide synthesis. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Quinolinone-Based Propanamides ( and )

Compounds like N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (e.g., 9a–9j in ) share a propanamide backbone but substitute the quinoxalinone with a monocyclic quinolinone. Key differences include:

  • Synthesis: The target compound’s synthesis would likely follow methods similar to those in (e.g., azide coupling or alkylation), but the quinoxalinone core may require specialized steps for introducing the hydroxy and oxo groups.
  • Physicochemical Properties :
Compound Melting Point (°C) Yield (%) Key Structural Feature
9a (N-propyl derivative) 134–135 58–71 Quinolinone, alkyl chain
9e (N-benzyl derivative) 139–140 64–81 Quinolinone, benzyl group
Target compound (hypothetical) N/A N/A Quinoxalinone, pyrimidinylamino

Pyrimidine-Containing Propanamides (, and 12)

  • 3-(2,4-Dioxo-3H-pyrimidin-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide (): Contains a dioxopyrimidine group, which is more polar and acidic than the target’s pyrimidinylamino group. This compound’s thiazole substituent may confer distinct solubility and target selectivity .
  • N-(3-Amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide (): Features a pyridinone ring instead of quinoxalinone. The fluorine atom and amino group could improve membrane permeability compared to the target compound’s hydroxy group .

Heterocyclic Propanamide Derivatives ( and )

  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Incorporates a benzoxazolone ring, which is smaller and less aromatic than quinoxalinone. Such compounds often exhibit moderate bioactivity (e.g., 10–18% conversion rates in assays) .
  • N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide (): Demonstrates how chlorophenyl and hydroxyethyl groups influence steric bulk and logP values, critical for blood-brain barrier penetration .

Patent-Based Analogs ()

A patent () describes N-benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide, highlighting the use of trimethoxyphenyl groups for enhanced antitubulin activity. The target compound’s pyrimidinylamino group may offer a different mechanism, such as kinase inhibition over microtubule disruption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-3-(pyrimidin-2-ylamino)propanamide, and what are the critical reaction steps?

  • Methodology : The compound’s synthesis likely involves intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups. Key steps include:

  • Using N-(3-oxoalkenyl)phenylacetamide analogs as starting materials (e.g., via Scheme 2 in ), where potassium t-butoxide induces cyclization to form quinoxaline or pyridinone scaffolds.
  • Temperature control (e.g., 0–5°C in ethanol with piperidine, as in ) to stabilize intermediates and prevent side reactions.
  • Purification via column chromatography or recrystallization to isolate the target compound.
    • References :

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?

  • Methodology :

  • NMR : Focus on characteristic signals for the quinoxaline moiety (e.g., aromatic protons at δ 7.5–8.5 ppm), pyrimidine NH/amine protons (δ 2.5–3.5 ppm), and carbonyl groups (δ 160–180 ppm in 13C^{13}\text{C}).
  • IR : Identify key functional groups: C=O (1650–1750 cm1^{-1}), N–H (3200–3400 cm1^{-1}), and aromatic C–H (3000–3100 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., exact mass for C18H20N6O3\text{C}_{18}\text{H}_{20}\text{N}_6\text{O}_3).
    • References :

Q. What experimental parameters (e.g., solvent, temperature) are critical for optimizing reaction yield during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k factorial) to test variables like solvent polarity (ethanol vs. DMF), base strength (KOH vs. NaOAc), and temperature (0–80°C).
  • Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions (e.g., highlights DoE’s role in reducing trial-and-error).
    • References :

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict reaction pathways or stability of intermediates in the synthesis of this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and intermediates (e.g., ’s ICReDD approach).
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess solvent impact on cyclization efficiency.
  • Thermodynamic Stability : Calculate Gibbs free energy profiles to identify kinetically vs. thermodynamically favored products.
    • References :

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50} variations) for this compound across studies?

  • Methodology :

  • Meta-Analysis : Standardize assay conditions (e.g., cell line, incubation time) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., pyrimidine vs. pyridine analogs) with bioactivity trends (e.g., ’s logP and polar surface area data).
  • Reproducibility Checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence-based binding).
    • References :

Q. What interdisciplinary strategies (e.g., chemo-informatics, microfluidics) can enhance the study of this compound’s reactivity or pharmacological properties?

  • Methodology :

  • Cheminformatics : Use tools like RDKit or KNIME to mine PubChem data () for analogs with similar scaffolds.
  • Microreactor Systems : Implement continuous-flow reactors ( ) to improve reaction control and scalability.
  • AI-Driven Automation : Deploy machine learning models (e.g., random forests) to predict optimal reaction conditions or toxicity profiles.
    • References :

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.
    • Resolution :
  • Conduct Hansen solubility parameter analysis to quantify solvent compatibility.
  • Compare experimental logD (pH 5.5: 1.23; pH 7.4: 1.22, ) with predicted values to identify outliers.
  • Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility.
    • References :

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